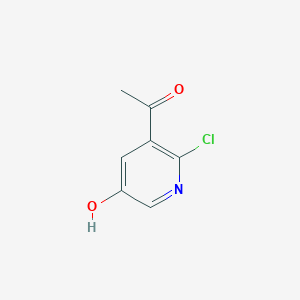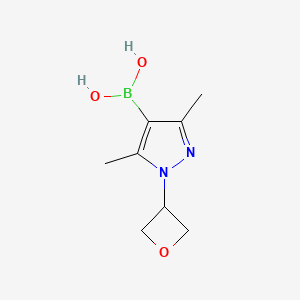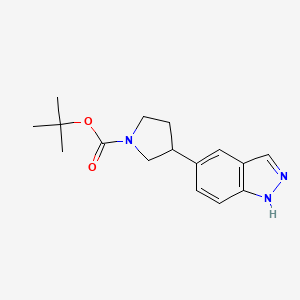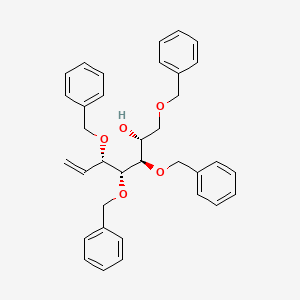
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58. It features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 5-position, and an ethanone group at the 3-position.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone typically involves the chlorination of 5-hydroxypyridin-3-yl ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways involving pyridine derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxypyridin-3-yl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(3-Hydroxypyridin-2-yl)ethanone: Has the hydroxyl group at a different position, affecting its chemical properties and interactions.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a methyl group instead of a hydroxyl group, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
1-(2-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-9-7(6)8/h2-3,11H,1H3 |
InChI-Schlüssel |
UAXJWWXTNHMPQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=CC(=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)







![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
